N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Description
N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a sulfonamide derivative featuring a 2,5-dichlorobenzenesulfonamide core, a benzyl group at the nitrogen position, and a 2-(4-methylpiperidin-1-yl)-2-oxoethyl side chain.
Properties
IUPAC Name |
N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O3S/c1-16-9-11-24(12-10-16)21(26)15-25(14-17-5-3-2-4-6-17)29(27,28)20-13-18(22)7-8-19(20)23/h2-8,13,16H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAUXCHNGTXDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzenesulfonamide core, followed by the introduction of the dichloro substituents and the benzyl group. The final step involves the addition of the piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Features
The target compound shares a sulfonamide backbone with analogs synthesized in but differs in key substituents:
- Core substitution: The 2,5-dichloro configuration contrasts with sulfamoylamino (e.g., 6k, 6l) or unsubstituted benzenesulfonamide groups in analogs. Chlorine atoms enhance electron-withdrawing effects and lipophilicity compared to sulfamoylamino groups.
- Side chain : The 4-methylpiperidin-1-yl moiety contrasts with piperazine or bis(4-fluorophenyl)methylpiperazine chains in analogs, altering hydrogen-bonding capacity and conformational flexibility.
Physicochemical Properties
- Melting Points : Analogs with bis(4-fluorophenyl)methyl groups (6k, 6l) exhibit higher melting points (228–230°C) than benzhydryl-substituted 6d (210°C), likely due to increased molecular symmetry and fluorine-mediated intermolecular interactions. The target’s benzyl group and dichloro substitution may lower melting points compared to 6k/6l but increase rigidity relative to 6d .
- Solubility: Dichloro substitution likely reduces aqueous solubility compared to sulfamoylamino analogs, while the benzyl group may enhance lipid membrane permeability.
Biological Activity
N-benzyl-2,5-dichloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide, a compound of significant interest in medicinal chemistry, is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 453.6 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and antitumor effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of sulfonamides have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
Antidiabetic Potential
Research has highlighted the potential of this compound class in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in diabetes management. A related study found that certain derivatives could enhance β-cell survival and function under stress conditions, suggesting a promising avenue for diabetes therapeutics .
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary results indicate that it possesses notable antibacterial activity, potentially making it useful in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key modifications to the structure can enhance its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases lipophilicity and cellular uptake |
| Piperidine Ring | Enhances receptor binding affinity |
| Sulfonamide Group | Critical for antibacterial activity |
Case Study 1: Antitumor Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to this compound showed increased cytotoxicity against human cancer cell lines. The compound exhibited an IC50 value of 0.1 ± 0.01 μM in vitro, indicating potent antitumor activity .
Case Study 2: Diabetes Management
In another case study focusing on ER stress-induced β-cell dysfunction, the compound was found to significantly protect β-cells from apoptosis induced by stressors like palmitate. This protective effect was attributed to its ability to modulate oxidative stress responses and improve insulin secretion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
